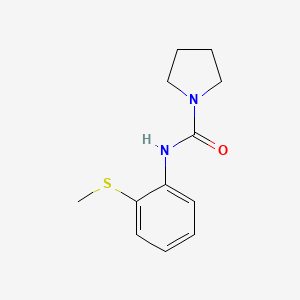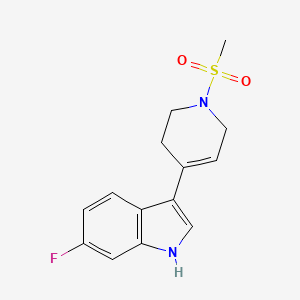![molecular formula C25H23FN4O B7513056 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone](/img/structure/B7513056.png)
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone, also known as FPH1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FPH1 is a small molecule inhibitor of the Hippo signaling pathway, which regulates cell growth and proliferation.
Mechanism of Action
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone inhibits the Hippo signaling pathway by binding to the protein kinase LATS1/2 and preventing its activation. This prevents the downstream phosphorylation of the transcriptional co-activator YAP/TAZ, which regulates cell proliferation and growth. By inhibiting the Hippo signaling pathway, this compound can prevent the growth and proliferation of cancer cells and promote tissue regeneration.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, ovarian cancer, and lung cancer. Additionally, this compound has been shown to promote the regeneration of damaged tissues, including liver and heart tissue. This compound has also been shown to have anti-inflammatory effects, which may have implications for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, this compound also has some limitations. It is a relatively new compound, and further studies are needed to fully understand its potential applications in medicinal chemistry. Additionally, this compound may have off-target effects, which could limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone. One area of focus is the development of this compound analogs that have improved potency and selectivity. Additionally, further studies are needed to fully understand the potential applications of this compound in regenerative medicine. This compound may also have applications in the treatment of other diseases, including inflammatory diseases and neurological disorders. Finally, the use of this compound in combination with other drugs may have synergistic effects, and further studies are needed to explore these potential combinations.
Synthesis Methods
The synthesis of 2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone involves a multi-step process that includes the reaction of 2-fluorobenzonitrile with piperazine to form 4-(2-fluorophenyl)piperazine. The resulting compound is then reacted with 2-(4-chloro-1H-benzo[d]imidazol-2-yl)aniline to form this compound. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone has been extensively studied for its potential applications in medicinal chemistry. The Hippo signaling pathway, which is regulated by this compound, plays a crucial role in the development and progression of various diseases, including cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the Hippo signaling pathway. Additionally, this compound has been studied for its potential applications in regenerative medicine, as it can promote the regeneration of damaged tissues.
properties
IUPAC Name |
2-[2-[4-(2-fluorophenyl)piperazin-1-yl]benzimidazol-1-yl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN4O/c26-20-10-4-6-12-22(20)28-14-16-29(17-15-28)25-27-21-11-5-7-13-23(21)30(25)18-24(31)19-8-2-1-3-9-19/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWASZGBSHZBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

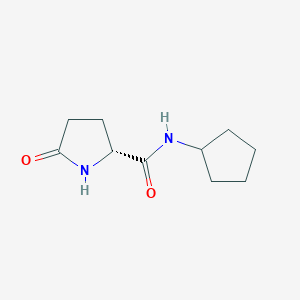

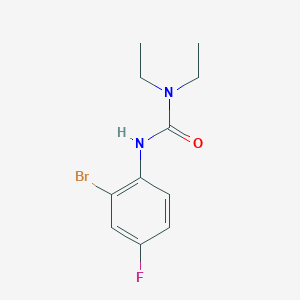

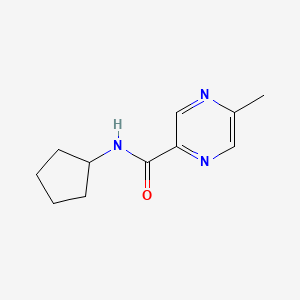
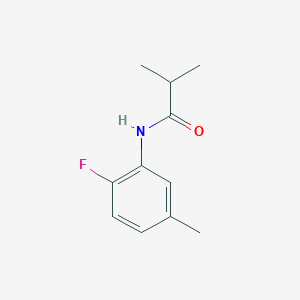

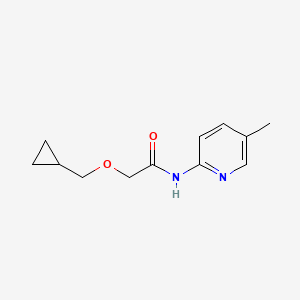
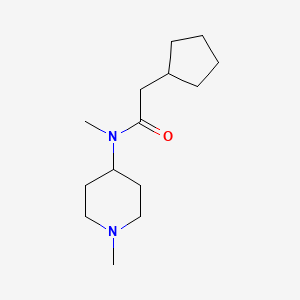
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)

